molecular formula C19H18N2O5S B11410406 2-methylpropyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

2-methylpropyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11410406
M. Wt: 386.4 g/mol
InChI Key: TZRJRFPHKMHNBJ-UHFFFAOYSA-N
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Description

2-methylpropyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a chromenone moiety, and a carboxylate ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the condensation of α-haloketones with thioamides under acidic conditions .

The chromenone moiety can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst . The final step involves the coupling of the chromenone and thiazole intermediates through an amide bond formation, typically using carbodiimide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Hantzsch and Pechmann reactions, as well as automated purification systems to isolate the final product .

Mechanism of Action

The mechanism of action of 2-methylpropyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets:

Properties

Molecular Formula

C19H18N2O5S

Molecular Weight

386.4 g/mol

IUPAC Name

2-methylpropyl 4-methyl-2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H18N2O5S/c1-10(2)9-25-18(24)16-11(3)20-19(27-16)21-17(23)15-8-13(22)12-6-4-5-7-14(12)26-15/h4-8,10H,9H2,1-3H3,(H,20,21,23)

InChI Key

TZRJRFPHKMHNBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)OCC(C)C

Origin of Product

United States

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